N,N-diethyl-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Description
N,N-Diethyl-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a heterocyclic acetamide derivative featuring a 1,3,4-thiadiazole core substituted with a sulfanyl acetamide group and a 4-methylphenyl carbamoyl moiety.
Properties
IUPAC Name |
N,N-diethyl-2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2S2/c1-4-21(5-2)13(22)10-24-16-20-19-15(25-16)18-14(23)17-12-8-6-11(3)7-9-12/h6-9H,4-5,10H2,1-3H3,(H2,17,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZRYQMDAXLWIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of p-tolyl isocyanate with 5-amino-1,3,4-thiadiazole-2-thiol to form the intermediate 5-(3-(p-tolyl)ureido)-1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with N,N-diethylchloroacetamide under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiadiazole ring or the urea moiety.
Substitution: The p-tolyl group or the urea moiety can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N,N-diethyl-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring and urea moiety can interact with enzymes or receptors, leading to modulation of their activity. The compound may also interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction, depending on its specific application.
Comparison with Similar Compounds
Structural Analogues
The target compound shares structural motifs with several synthesized derivatives (Table 1). Key variations include substituents on the thiadiazole ring, acetamide group, and aryl moieties, which influence physicochemical properties and bioactivity.
Table 1: Structural Comparison of Key Analogs
Note: Exact molecular weight of the target compound is inferred from analogs; substituents are based on the IUPAC name.
Pharmacological Activities
Anticancer Activity
- Thiadiazole Derivatives (e.g., 4b, 4c) : Compounds with trifluoromethyl or chloro substituents (e.g., 4b: 3-Cl; 4c: 4-Cl) demonstrated potent caspase 3/9 activation in MCF7 breast cancer cells, indicating apoptosis induction .
Antimicrobial Activity
- N-Substituted Oxadiazoles : Derivatives with electron-withdrawing groups (e.g., nitro, chloro) exhibited enhanced activity against E. coli, S. aureus, and fungal strains A. niger and S. cerevisiae .
- Thiadiazole Sulfonamides : Analogous compounds synthesized from acetazolamide showed broad-spectrum antimicrobial effects, likely due to sulfonamide and thiadiazole synergy .
Anti-Inflammatory and Antioxidant Activity
- Triazole-Thiadiazole Hybrids : Compounds like KA3, KA7, and KA14 displayed significant anti-inflammatory activity via protein denaturation inhibition and radical scavenging .
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups: Nitro (NO₂), chloro (Cl), and trifluoromethyl (CF₃) substituents enhance antimicrobial and anticancer activities by increasing electrophilicity .
- Diethyl Acetamide Group : The N,N-diethyl moiety in the target compound may improve lipid solubility and bioavailability compared to aryl-substituted analogs (e.g., 4-nitrophenyl in ).
- Thiadiazole vs. Oxadiazole Cores : Thiadiazoles generally exhibit stronger bioactivity due to sulfur’s electron-withdrawing effects, whereas oxadiazoles offer lower toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
